![molecular formula C20H16N2O2 B14358204 Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate CAS No. 91786-00-4](/img/structure/B14358204.png)
Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a phenyl group, a methyl group, and a phenyldiazenyl group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate typically involves the esterification of 3-methyl-4-[(E)-phenyldiazenyl]benzoic acid with phenol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate can undergo various chemical reactions, including:
Reduction: The azo group (phenyldiazenyl) can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Major Products
Scientific Research Applications
Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems . The ester bond can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Similar ester structure but lacks the methyl and phenyldiazenyl groups.
Methyl benzoate: Similar ester structure but with a methyl group instead of a phenyl group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a phenyl group.
Uniqueness
Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that are not possible with simpler esters .
Properties
CAS No. |
91786-00-4 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
phenyl 3-methyl-4-phenyldiazenylbenzoate |
InChI |
InChI=1S/C20H16N2O2/c1-15-14-16(20(23)24-18-10-6-3-7-11-18)12-13-19(15)22-21-17-8-4-2-5-9-17/h2-14H,1H3 |
InChI Key |
AULCTWFJICLUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



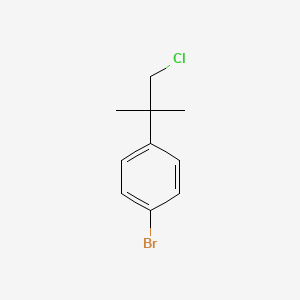
![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
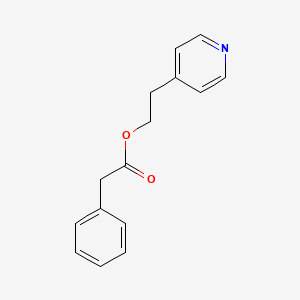
![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)
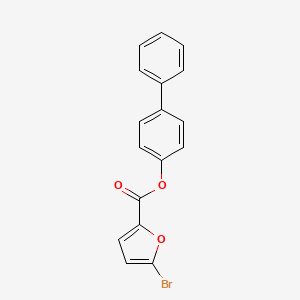
![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
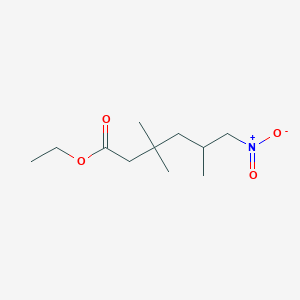
![1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14358179.png)
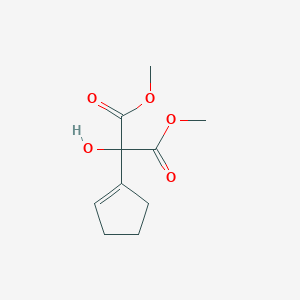
silane](/img/structure/B14358198.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
